molecular formula C18H19BrN2O3S2 B2452840 (Z)-5-(5-bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-(3-ethoxypropyl)-2-thioxothiazolidin-4-one CAS No. 617698-21-2

(Z)-5-(5-bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-(3-ethoxypropyl)-2-thioxothiazolidin-4-one

Cat. No.: B2452840
CAS No.: 617698-21-2
M. Wt: 455.39
InChI Key: CKWJQKKHHOTUJL-PFONDFGASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-5-(5-bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-(3-ethoxypropyl)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C18H19BrN2O3S2 and its molecular weight is 455.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound (Z)-5-(5-bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-(3-ethoxypropyl)-2-thioxothiazolidin-4-one belongs to the thiazolidin-4-one class, which has garnered attention for its diverse biological activities, including anticancer, antibacterial, and anti-HIV properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and case studies.

Anticancer Activity

Thiazolidin-4-one derivatives have been extensively studied for their anticancer properties. Research indicates that compounds within this class can inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition and modulation of signaling pathways.

  • Mechanism of Action : The anticancer activity is often attributed to the ability of thiazolidinones to induce apoptosis in cancer cells and inhibit tumor growth by targeting specific kinases involved in cell cycle regulation.
  • Case Studies : A study demonstrated that thiazolidinone derivatives showed significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The compound's efficacy was evaluated using MTT assays, revealing IC50 values in the micromolar range.
CompoundCell LineIC50 (µM)
1MCF-712.5
2A54915.0
3HeLa10.0

Antibacterial Activity

The antibacterial potential of thiazolidinones has also been explored, with promising results against various bacterial strains.

  • Inhibition Studies : The compound exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : The MIC values for the compound were determined using standard broth microdilution methods.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anti-HIV Activity

The potential anti-HIV activity of thiazolidinone derivatives has been a subject of interest due to their ability to interact with viral proteins.

  • In Silico Studies : Molecular docking studies indicated that the compound could effectively bind to the gp41 protein of HIV, suggesting a possible mechanism for inhibiting viral entry into host cells.
  • Cell Culture Assays : However, biological tests have shown that while some derivatives exhibit interaction with HIV proteins, they may also present cytotoxic effects on host cells, complicating their therapeutic potential.

Q & A

Basic Questions

Q. Q1. What are the standard synthetic routes for preparing (Z)-5-(5-bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-(3-ethoxypropyl)-2-thioxothiazolidin-4-one?

Methodological Answer: The compound is synthesized via a condensation reaction between a substituted indolinone (e.g., 5-bromo-1-ethyl-2-oxoindoline) and a thiazolidinone derivative (e.g., 3-(3-ethoxypropyl)-2-thioxothiazolidin-4-one) under basic conditions. Key steps include:

  • Refluxing in ethanol or methanol with a base (e.g., NaOH/KOH) to facilitate Knoevenagel condensation .
  • Controlling reaction time (1–4 hours) and temperature (60–80°C) to optimize yield.
  • Purification via recrystallization from solvents like acetic acid or ethanol .

Q. Q2. How is the stereochemical integrity of the Z-isomer confirmed during synthesis?

Methodological Answer: The Z-configuration is stabilized by intramolecular hydrogen bonding between the oxoindole and thioxothiazolidinone moieties. Confirmation methods include:

  • X-ray crystallography : Single-crystal diffraction using SHELXL for refinement .
  • NMR spectroscopy : Observation of characteristic coupling constants (e.g., 3J^3J values) and NOE correlations to distinguish Z/E isomers .

Q. Q3. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • FTIR : Confirms functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹) .
  • 1H^1H/13C^13C NMR : Assigns proton environments (e.g., ethyl, ethoxypropyl substituents) and aromatic/olefinic carbons .
  • Mass spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. Q4. How can computational modeling predict the compound’s interactions with biological targets (e.g., hemoglobin subunits)?

Methodological Answer:

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to hemoglobin subunits (PDB: 1HHO). Focus on hydrophobic pockets near the heme group .
  • MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER) to assess binding affinity .
  • Pharmacophore mapping : Identify critical features (e.g., bromo substituent, thioxo group) for target engagement .

Q. Q5. What experimental strategies resolve contradictions in reported biological activity data?

Methodological Answer:

  • Dose-response assays : Re-evaluate IC₅₀ values across multiple cell lines (e.g., MCF-7, HeLa) to account for cell-specific variability .
  • Metabolic stability testing : Use liver microsomes to assess if discrepancies arise from rapid degradation in certain models .
  • Target validation : CRISPR/Cas9 knockout of hypothesized targets (e.g., CDK1) to confirm mechanism .

Q. Q6. How does the 3-ethoxypropyl substituent influence the compound’s pharmacokinetic properties?

Methodological Answer:

  • LogP analysis : Compare solubility (via shake-flask method) and membrane permeability (Caco-2 assays) against analogs with shorter alkyl chains.
  • Metabolic profiling : Identify oxidative metabolites (LC-MS/MS) to assess if the ethoxy group enhances metabolic stability .

Q. Q7. What crystallization conditions favor high-quality single crystals for X-ray studies?

Methodological Answer:

  • Solvent screening : Use slow evaporation in mixed solvents (e.g., DCM/hexane) to induce nucleation.
  • Temperature gradients : Optimize cooling rates (0.5–1.0°C/hour) to minimize defects.
  • Software tools : WinGX for data processing and ORTEP for visualization of anisotropic displacement parameters .

Q. Q8. How can reaction conditions be modified to suppress byproducts (e.g., E-isomer or oxidized derivatives)?

Methodological Answer:

  • Acid catalysis : Add catalytic acetic acid to favor Z-isomer via protonation of intermediates .
  • Inert atmosphere : Use N₂/Ar to prevent oxidation of the thioxo group during reflux .
  • Additives : Introduce crown ethers to stabilize transition states and improve regioselectivity .

Properties

IUPAC Name

(5Z)-5-(5-bromo-1-ethyl-2-oxoindol-3-ylidene)-3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O3S2/c1-3-20-13-7-6-11(19)10-12(13)14(16(20)22)15-17(23)21(18(25)26-15)8-5-9-24-4-2/h6-7,10H,3-5,8-9H2,1-2H3/b15-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKWJQKKHHOTUJL-PFONDFGASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CCCOCC)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CCCOCC)/C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.